molecular formula CNNaS B7769531 sodium;thiocyanate

sodium;thiocyanate

Cat. No.: B7769531
M. Wt: 81.07 g/mol
InChI Key: VGTPCRGMBIAPIM-UHFFFAOYSA-M
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Description

2,4,6-trinitrotoluene . It is a yellow, solid organic compound that is widely used as an explosive material. It is known for its stability and insensitivity to shock, which makes it a preferred choice in military and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Each nitration step requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process is optimized for high yield and purity, with stringent safety measures in place to handle the highly reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to form various aminotoluenes.

    Oxidation: It can be oxidized to form different nitro derivatives.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.

    Substitution: Various nucleophiles can be used under appropriate conditions to replace the nitro groups.

Major Products

    Reduction: Aminotoluenes and other reduced derivatives.

    Oxidation: Nitro derivatives and other oxidized products.

    Substitution: Substituted toluenes with different functional groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several applications in scientific research:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on its environmental impact and biodegradation by microorganisms.

    Medicine: Studies on its toxicological effects and potential antidotes.

    Industry: Used in the development of new explosive materials and safety protocols.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking of the nitro groups, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and insensitivity to shock compared to other nitro compounds. This makes it safer to handle and store, which is why it is widely used in military and industrial applications.

Properties

IUPAC Name

sodium;thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNS.Na/c2-1-3;/h3H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTPCRGMBIAPIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CNNaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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